molecular formula C16H16N2O2S B273419 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole

1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole

Cat. No. B273419
M. Wt: 300.4 g/mol
InChI Key: AUJFGMLGXKHLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole is not fully understood. However, several studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of pathogenic bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological assays. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols.

Future Directions

There are several future directions for the use of 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole in scientific research. One potential application is in the development of new anti-cancer drugs. It has also been suggested that it may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as a catalyst for organic reactions and as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole is a versatile and potentially useful compound in scientific research. Its unique properties make it a valuable tool in a wide range of applications, from organic synthesis to biological assays. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole can be synthesized by several methods. One of the most common methods is the reaction between 4-isopropylbenzenesulfonamide and o-phenylenediamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported.

Scientific Research Applications

1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

Product Name

1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C16H16N2O2S/c1-12(2)13-7-9-14(10-8-13)21(19,20)18-11-17-15-5-3-4-6-16(15)18/h3-12H,1-2H3

InChI Key

AUJFGMLGXKHLTQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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